1-[(2S,5R)-2,5-Dimethyl-4-(prop-2-en-1-yl)piperazin-1-yl]-2,2,2-trifluoroethan-1-one
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Overview
Description
1-[(2S,5R)-2,5-Dimethyl-4-(prop-2-en-1-yl)piperazin-1-yl]-2,2,2-trifluoroethan-1-one is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a piperazine ring substituted with dimethyl and prop-2-en-1-yl groups, along with a trifluoroethanone moiety, making it an interesting subject for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2S,5R)-2,5-Dimethyl-4-(prop-2-en-1-yl)piperazin-1-yl]-2,2,2-trifluoroethan-1-one typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring is synthesized through a cyclization reaction involving appropriate diamines and dihaloalkanes under controlled conditions.
Substitution Reactions: The dimethyl and prop-2-en-1-yl groups are introduced via substitution reactions using suitable alkylating agents.
Introduction of the Trifluoroethanone Moiety: The trifluoroethanone group is incorporated through a nucleophilic substitution reaction using trifluoroacetyl chloride and a suitable base.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or Continuous Flow Reactors: These reactors are used to control reaction parameters such as temperature, pressure, and reaction time.
Purification Techniques: Techniques such as crystallization, distillation, and chromatography are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
1-[(2S,5R)-2,5-Dimethyl-4-(prop-2-en-1-yl)piperazin-1-yl]-2,2,2-trifluoroethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base or acid catalyst.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
1-[(2S,5R)-2,5-Dimethyl-4-(prop-2-en-1-yl)piperazin-1-yl]-2,2,2-trifluoroethan-1-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(2S,5R)-2,5-Dimethyl-4-(prop-2-en-1-yl)piperazin-1-yl]-2,2,2-trifluoroethan-1-one involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to produce desired biological effects.
Altering Cellular Processes: Affecting cellular processes such as signal transduction, gene expression, and protein synthesis.
Comparison with Similar Compounds
Similar Compounds
1-[(2S,5R)-2,5-Dimethyl-4-(prop-2-en-1-yl)piperazin-1-yl]-2,2,2-trifluoroethan-1-one: Unique due to the presence of trifluoroethanone moiety.
1-[(2S,5R)-2,5-Dimethyl-4-(prop-2-en-1-yl)piperazin-1-yl]-ethan-1-one: Lacks the trifluoro group, resulting in different chemical and biological properties.
1-[(2S,5R)-2,5-Dimethyl-4-(prop-2-en-1-yl)piperazin-1-yl]-2,2,2-trichloroethan-1-one: Contains a trichloro group instead of trifluoro, leading to variations in reactivity and applications.
Uniqueness
This compound is unique due to its trifluoroethanone moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
419544-48-2 |
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Molecular Formula |
C11H17F3N2O |
Molecular Weight |
250.26 g/mol |
IUPAC Name |
1-[(2S,5R)-2,5-dimethyl-4-prop-2-enylpiperazin-1-yl]-2,2,2-trifluoroethanone |
InChI |
InChI=1S/C11H17F3N2O/c1-4-5-15-6-9(3)16(7-8(15)2)10(17)11(12,13)14/h4,8-9H,1,5-7H2,2-3H3/t8-,9+/m1/s1 |
InChI Key |
YXWLKLHVMVZSNQ-BDAKNGLRSA-N |
Isomeric SMILES |
C[C@H]1CN([C@@H](CN1C(=O)C(F)(F)F)C)CC=C |
Canonical SMILES |
CC1CN(C(CN1C(=O)C(F)(F)F)C)CC=C |
Origin of Product |
United States |
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